molecular formula C17H22N2O5 B2639931 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421451-64-0

3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2639931
CAS No.: 1421451-64-0
M. Wt: 334.372
InChI Key: GDRQTTVTBJXAKD-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including methoxy groups, a furan ring, and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furfural with an appropriate reducing agent.

    Introduction of the 2,3-dimethoxyphenyl group: This step involves the reaction of the furan-3-ylmethyl intermediate with a 2,3-dimethoxyphenyl halide under basic conditions.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups and the furan ring can undergo oxidation reactions under appropriate conditions.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-methoxyethyl)urea
  • 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea
  • 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxypropyl)urea

Uniqueness

The uniqueness of 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-21-10-8-19(11-13-7-9-24-12-13)17(20)18-14-5-4-6-15(22-2)16(14)23-3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRQTTVTBJXAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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